molecular formula C18H19BrClNO5 B4042106 N-benzyl-3-(4-bromo-2-chlorophenoxy)-1-propanamine oxalate

N-benzyl-3-(4-bromo-2-chlorophenoxy)-1-propanamine oxalate

Cat. No.: B4042106
M. Wt: 444.7 g/mol
InChI Key: JXRDQHJJPHLXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(4-bromo-2-chlorophenoxy)-1-propanamine oxalate is a useful research compound. Its molecular formula is C18H19BrClNO5 and its molecular weight is 444.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.01351 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Method Development

One significant area of scientific research involving similar compounds to N-benzyl-3-(4-bromo-2-chlorophenoxy)-1-propanamine oxalate is the development of analytical methods for detecting psychoactive substances. For instance, Poklis et al. (2014) presented a case of intoxication involving a derivative of N-benzyl phenethylamines and developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for its detection and quantification in serum and urine. This research demonstrates the application of analytical chemistry in toxicology and forensic science, highlighting the importance of accurate and reliable methods for the identification of novel psychoactive substances (Poklis et al., 2014).

Environmental Impact Assessment

Another research area involves the environmental impact assessment of chemical compounds, such as the degradation products of UV filters like benzophenone-3 in chlorinated seawater swimming pools. Manasfi et al. (2015) investigated the transformation products of oxybenzone in chlorinated seawater swimming pools, identifying the formation of brominated disinfection byproducts, which are known to be more toxic than their chlorinated counterparts. This study underscores the environmental and health risks associated with the use of certain chemical compounds in recreational waters and the need for monitoring and mitigating their impacts (Manasfi et al., 2015).

Antibacterial Compound Synthesis

Research on the synthesis and evaluation of compounds with potential antibacterial activity is also a significant application. Prasad et al. (2006) synthesized aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo(e)(1,3,2)oxazaphosphinine 2-oxides and evaluated their antibacterial activity. This type of research contributes to the development of new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacteria (Prasad et al., 2006).

Herbicidal Activity Exploration

Furthermore, the investigation of compounds for their herbicidal activity represents another area of application. Liu et al. (2008) synthesized a compound through a reaction involving bromine and evaluated its effectiveness in herbicidal activity. Such research is vital for developing more efficient and environmentally friendly herbicides for agricultural use (Liu et al., 2008).

Properties

IUPAC Name

N-benzyl-3-(4-bromo-2-chlorophenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClNO.C2H2O4/c17-14-7-8-16(15(18)11-14)20-10-4-9-19-12-13-5-2-1-3-6-13;3-1(4)2(5)6/h1-3,5-8,11,19H,4,9-10,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRDQHJJPHLXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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